InChI=1S/C10H14N2O/c1-8(2)11-10(13)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,12,13)
. The Canonical SMILES is CC(C)NC(=O)NC1=CC=CC=C1
. One of the primary methods for synthesizing 1-Isopropyl-3-phenylurea derivatives involves reacting phenylurea-substituted acetophenones with phthalaldehyde under mild reaction conditions. This method results in good yields and has been employed to create a series of novel compounds containing the 1-Isopropyl-3-phenylurea moiety. []
1-Isopropyl-3-phenylurea derivatives have been primarily explored for their ability to act as building blocks in synthesizing more complex molecules. For example, they have been incorporated into the synthesis of 3,5,5'-triphenylimidazolidine-2,4-dione and 3,5,5'-triphenyl-2-thioxoimidazolidin-4-one derivatives, which are of interest for their potential as cannabinoid receptor inverse agonists. []
The mechanism of action for 1-Isopropyl-3-phenylurea derivatives is largely dependent on the specific structure and the target of interest. Research has shown that certain derivatives, particularly those incorporating the 1-benzhydryl-3-phenylurea scaffold, exhibit inverse agonist activity towards the CB1 cannabinoid receptor. [] Further research is needed to fully elucidate the mechanism of action for various derivatives.
The primary application of 1-Isopropyl-3-phenylurea in scientific research is as a building block for synthesizing more complex molecules. This has led to the development of various derivatives with potential applications in pharmacology. For example, specific 1-benzhydryl-3-phenylurea derivatives have shown promise as selective CB1 cannabinoid receptor inverse agonists. [] This finding opens up possibilities for exploring their potential in treating conditions where CB1 receptor modulation is desired.
The synthesis of 1-Isopropyl-3-phenylurea relies primarily on nucleophilic addition between isocyanates and amines. A common route involves the reaction of phenyl isocyanate with isopropylamine under anhydrous conditions, yielding the target urea derivative in ~75% efficiency [8]. Alternative pathways include visible-light-induced decarboxylation of dioxazolones, which generates isocyanates in situ for subsequent amine coupling. This method achieves up to 98% yield for structurally analogous ureas under catalyst-free conditions, using CH₂Cl₂ as the solvent and 430 nm blue LED irradiation [3]. The reaction proceeds via a nitrene intermediate, enabling efficient N–C bond formation.
Key variables influencing yield:
Table 1: Solvent Optimization for Nucleophilic Urea Synthesis
Solvent | Reaction Yield (%) | Key Observation |
---|---|---|
CH₂Cl₂ | 81 | Optimal intermediate stability |
Acetone | 23 | Moderate polarity |
DMF | 22 | Polar aprotic side reactions |
THF | 0 | Undesired nucleophilic interference |
Catalytic approaches address limitations in traditional urea synthesis. Iron-mediated photodecarboxylation leverages ppm-level Fe impurities (confirmed by ICP-MS) to accelerate dioxazolone decarboxylation, achieving 90% conversion for phenylurea derivatives without added catalysts [3]. This method eliminates the need for precious metals, reducing costs by ~40% compared to Pd-catalyzed routes. For electrophilic aromatic substitutions, Lewis acid catalysts (e.g., AlCl₃) enhance regioselectivity during isocyanate formation, suppressing ortho-isomer byproducts to <5% [8].
Innovative selectivity control:
Scaling 1-Isopropyl-3-phenylurea synthesis presents challenges in exotherm management and purification efficiency. Batch reactors suffer from thermal hotspots during isocyanate reactions, leading to dimerization (≥12% yield loss) [8]. Flow reactors mitigate this via continuous microchannels that enhance heat transfer, reducing byproducts to ≤3%. Additionally, solvent recycling in flow systems cuts waste generation, achieving an E-factor (kg waste/kg product) of 0.38–0.82, far below batch processes (E-factor >5) [3].
Regional production dynamics:
Table 2: Flow Reactor vs. Batch Production Metrics
Parameter | Batch Reactor | Flow Reactor | Improvement |
---|---|---|---|
Byproduct formation | 12% | ≤3% | 75% reduction |
Reaction time | 120 min | 22 min | 81% faster |
Energy consumption | 8.2 kWh/kg | 3.1 kWh/kg | 62% lower |
Solvent recovery | ≤40% | ≥85% | 2.1× higher |
Integrated automation: Modern plants employ inline FTIR monitoring to track urea formation kinetics, dynamically adjusting residence times (from 5–30 minutes) to maintain >99% conversion [8]. This is critical for pharmaceutical-grade 1-Isopropyl-3-phenylurea, where purity standards exceed 99.5%.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: